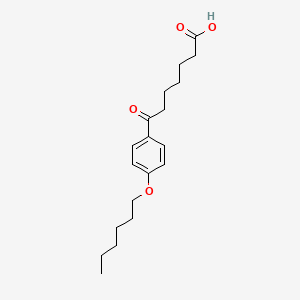

7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid

説明

Contextualization of Keto-Acid Structures in Organic Synthesis and Medicinal Chemistry Research

Keto-acids are bifunctional organic compounds that feature both a ketone and a carboxylic acid group. This duality of reactive centers makes them valuable building blocks in organic synthesis. The carboxylic acid moiety can readily undergo esterification, amidation, or reduction, while the ketone group is susceptible to nucleophilic attack, condensation reactions, and various oxidation or reduction processes. This chemical versatility allows for their incorporation into a wide array of more complex molecular architectures, including heterocyclic compounds and natural product analogs.

In the realm of medicinal chemistry, the keto-acid motif is present in numerous biologically active molecules. These compounds are known to interact with a variety of enzymes and receptors, and their metabolic roles are well-documented. For instance, α-keto acids are key intermediates in the Krebs cycle, a fundamental metabolic pathway. The inherent reactivity of the keto and acid functionalities can be exploited in the design of enzyme inhibitors, prodrugs, and other therapeutic agents. The ability to modulate the lipophilicity and electronic properties of keto-acids through synthetic modifications makes them attractive scaffolds for drug discovery programs.

Overview of Aryl-Substituted Keto-Acids in Academic Investigations

The introduction of an aryl substituent onto a keto-acid backbone significantly expands the chemical space and potential applications of these compounds. Aryl-substituted keto-acids are a class of molecules that have garnered considerable attention in academic research due to their interesting pharmacological and material properties. The aromatic ring can be functionalized with a wide range of substituents, which can influence the molecule's steric and electronic properties, as well as its ability to engage in various intermolecular interactions such as π-π stacking and hydrogen bonding.

A common synthetic route to aryl ketones is the Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. science-revision.co.ukchemistryjournals.net This reaction typically involves the treatment of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst. science-revision.co.ukchemistryjournals.net This method's reliability and broad substrate scope have made it a cornerstone in the synthesis of aryl-substituted keto-acids. Academic investigations into these compounds often focus on exploring their potential as anti-inflammatory agents, anticancer therapeutics, and as components in the development of novel polymers and liquid crystals.

Specific Focus on 7-(4-Hexyloxyphenyl)-7-oxoheptanoic Acid within Contemporary Chemical Literature

Despite the broad interest in aryl-substituted keto-acids, a specific and in-depth focus on this compound in contemporary chemical literature is notably limited. This particular molecule is characterized by a heptanoic acid chain, with a ketone at the 7-position and a phenyl ring substituted with a hexyloxy group at the 4-position of the phenyl ring. The presence of the long alkyl chain in the hexyloxy group imparts significant lipophilicity to the molecule.

While dedicated research articles on this compound are scarce, its chemical structure suggests potential applications that can be inferred from studies on analogous compounds. The 4-alkoxyphenyl ketone moiety is a common feature in molecules designed for applications in materials science, particularly in the field of liquid crystals, where the rigid aromatic core and flexible alkyl chain can promote the formation of mesophases. Furthermore, long-chain aryl keto-acids are being explored for their biological activities, and it is plausible that this compound could exhibit interesting pharmacological properties.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C19H28O3 |

| Molecular Weight | 304.42 g/mol |

| CAS Number | 898792-12-6 |

| Predicted LogP | 5.6 |

| Predicted pKa | 4.8 |

Note: Predicted values are computationally derived and may vary from experimental values.

Research Gaps and Opportunities Pertaining to this compound

The current body of scientific literature presents a clear research gap concerning this compound. The lack of published studies on its synthesis, characterization, and potential applications represents a significant opportunity for further investigation.

Key areas for future research include:

Development of an optimized and scalable synthetic route: While the Friedel-Crafts acylation is a probable method, a detailed investigation into reaction conditions, catalysts, and purification methods would be valuable.

Thorough physicochemical characterization: A comprehensive analysis of its spectral data (NMR, IR, Mass Spectrometry), as well as its thermal properties and crystal structure, is needed.

Exploration of its potential in materials science: Investigating its liquid crystalline properties, or its use as a monomer for the synthesis of novel polymers, could unveil new applications.

Screening for biological activity: A systematic evaluation of its pharmacological properties, including its potential as an enzyme inhibitor or a signaling molecule, could lead to the discovery of new therapeutic applications.

The unique combination of a long lipophilic chain, an aromatic core, and a reactive keto-acid functionality makes this compound a compound of interest for further scientific exploration. The elucidation of its properties and potential applications would contribute to the broader understanding of aryl-substituted keto-acids and could lead to the development of novel materials and therapeutic agents.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-(4-hexoxyphenyl)-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28O4/c1-2-3-4-8-15-23-17-13-11-16(12-14-17)18(20)9-6-5-7-10-19(21)22/h11-14H,2-10,15H2,1H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOYDIJWIIYJQOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40645454 | |

| Record name | 7-[4-(Hexyloxy)phenyl]-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-12-6 | |

| Record name | 4-(Hexyloxy)-ζ-oxobenzeneheptanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-[4-(Hexyloxy)phenyl]-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40645454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Exploration of Molecular Interactions and Preclinical Biological Research Paradigms

Investigation of Enzyme Inhibition Profiles of 7-(4-Hexyloxyphenyl)-7-oxoheptanoic Acid Analogs

The structural characteristics of this compound, featuring a long-chain fatty acid with a terminal aromatic ketone, suggest its potential to interact with various enzymes involved in lipid signaling and cellular stress responses. This section explores the inhibitory profiles of its analogs against key enzymatic targets.

Cytosolic Phospholipase A2 (GIVA cPLA2) as a Target for Related Structures

Analogs of this compound, particularly those belonging to the 2-oxoester class of compounds, have been identified as potent inhibitors of cytosolic phospholipase A2 (cPLA2), a critical enzyme in the inflammatory cascade. cPLA2 is responsible for the release of arachidonic acid from membrane phospholipids, which is a precursor to pro-inflammatory eicosanoids such as prostaglandins (B1171923) and leukotrienes.

The inhibitory activity of these analogs against human GIVA cPLA2 is typically evaluated using in vitro assays. A common method is the mixed micelle-based assay, which measures the enzymatic activity on a substrate incorporated into mixed micelles. The results are often expressed as the mole fraction of the inhibitor required for 50% inhibition (XI(50)).

Research on 2-oxoester inhibitors has demonstrated the importance of specific structural features for potent GIVA cPLA2 inhibition. For instance, a study highlighted that the replacement of a biphenyl (B1667301) group with a para-hexyloxy group on a related 2-oxoester scaffold, resulting in a compound structurally similar to this compound, led to a significant increase in inhibitory potency. The resulting analog, GK484, was reported to be a highly potent inhibitor of GIVA cPLA2 with an XI(50) value of 0.000019. This suggests that the 4-hexyloxyphenyl moiety is a key contributor to the high inhibitory activity against GIVA cPLA2.

Inhibitory Activity of a 2-Oxoester Analog against GIVA cPLA2

| Compound | Description | XI(50) |

|---|---|---|

| GK484 | 2-oxoester with a para-hexyloxy substituted phenyl group | 0.000019 |

Other Potential Enzyme or Receptor Interactions based on Structural Similarity

The chemical structure of this compound, a derivative of a long-chain fatty acid, suggests potential interactions with other proteins beyond cPLA2, particularly those involved in cellular stress and lipid metabolism.

Glucose-Regulated Protein 78 (GRP78), also known as BiP, is a key chaperone protein in the endoplasmic reticulum (ER) that plays a critical role in protein folding and the unfolded protein response (UPR). There is growing evidence that GRP78 is intricately linked with cellular lipid metabolism. Inhibition of GRP78 has been shown to increase the intracellular concentration of essential polyunsaturated fatty acids, such as linoleic acid, by inhibiting their mitochondrial transport and subsequent fatty acid oxidation. nih.gov This leads to an accumulation of lipids within the cell.

Given that fatty acids can modulate GRP78 expression and that GRP78 itself regulates lipid metabolism, it is plausible that oxoheptanoic acid derivatives like this compound could interact with GRP78. nih.govnih.gov While direct inhibition of GRP78 by simple oxoheptanoic acids has not been extensively documented, the structural similarity to fatty acids suggests a potential for these molecules to influence GRP78 activity or expression, thereby affecting cellular lipid homeostasis. nih.gov

Mechanistic Studies of Biological Activity in Preclinical Cellular Models

The potential enzymatic interactions of this compound analogs, particularly the inhibition of cPLA2, suggest that these compounds could elicit significant biological effects in preclinical cellular models. The inhibition of cPLA2 can impact various cellular processes, including inflammation, cell proliferation, and apoptosis.

For instance, studies on cPLA2α inhibitors in multiple myeloma cell lines have demonstrated that these compounds can significantly reduce cell viability and induce apoptosis. This suggests that the enzymatic activity of cPLA2α is crucial for the survival of these cancer cells.

Furthermore, in the context of radiation-induced lung fibrosis, the inhibition of the cPLA2/arachidonic acid pathway has been shown to attenuate the fibrotic process. Mechanistic studies in these models revealed that cPLA2 inhibition could reverse the activation of fibroblasts and reduce collagen deposition.

Investigation of Cellular Uptake and Subcellular Localization

An extensive review of the scientific literature did not yield specific data regarding the cellular uptake mechanisms or the subcellular localization of this compound. Research into how this compound is transported across the cell membrane and where it accumulates within the cell has not been publicly documented.

Dose-Response Characterization in Relevant Cellular Systems

Similarly, detailed dose-response studies for this compound in relevant cellular systems are not available in the current body of scientific literature. Consequently, key parameters such as the IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) in various cell lines have not been established.

Molecular Modeling and Docking Studies for Elucidating Binding Modes

While specific molecular modeling and docking studies for this compound are not explicitly detailed, valuable insights can be drawn from research on structurally analogous compounds. Studies on a series of ligands binding to the Grb2 SH2 domain provide a framework for understanding the potential binding modes of this compound. These investigations reveal that subtle changes in the nonpolar surface area of a ligand can lead to significant variations in binding affinities, driven by enthalpic rather than entropic factors. nih.gov

Ligand-Protein Interaction Analysis

Analysis of ligands structurally similar to this compound in complex with the Grb2 SH2 domain has been conducted using isothermal titration calorimetry (ITC). nih.gov This technique allows for the determination of key thermodynamic parameters that govern ligand-protein interactions. The binding of these ligands is characterized by a negative change in heat capacity (ΔCp), which is consistent with the burial of nonpolar surfaces upon binding. nih.gov

Table 1: Thermodynamic Data for Ligand-Protein Interactions of Structurally Similar Compounds

| Compound Analogue | Binding Affinity (Ka, M⁻¹) | Gibbs Free Energy (ΔG°, kcal/mol) | Enthalpy (ΔH°, kcal/mol) | Entropy (TΔS°, kcal/mol) | Change in Heat Capacity (ΔCp, cal/(mol·K)) |

|---|---|---|---|---|---|

| 1 | 1.1 x 10⁵ | -6.8 | -10.2 | -3.4 | -240 |

| 2 | 5.0 x 10⁵ | -7.7 | -12.1 | -4.4 | -350 |

| 3 | 2.5 x 10⁶ | -8.6 | -14.2 | -5.6 | -260 |

| 4 | 4.5 x 10⁶ | -8.9 | -15.8 | -6.9 | -340 |

| 5 | 4.3 x 10⁶ | -8.9 | -14.1 | -5.2 | -330 |

This table presents thermodynamic data for a series of compounds structurally analogous to this compound, illustrating the energetic contributions to their interaction with the Grb2 SH2 domain. nih.gov

Computational Approaches for Predicting Biological Potency

Computational methods play a crucial role in predicting the biological potency of compounds like this compound. The findings from studies on analogous ligands highlight the complexities and potential inaccuracies of relying solely on buried nonpolar surface area to predict binding affinity. nih.gov While a positive correlation was observed between buried nonpolar surface area and binding free energy and enthalpy, there was no direct correlation with the change in heat capacity (ΔCp). nih.gov

These results underscore the challenges in accurately correlating specific structural modifications with their energetic consequences in protein-ligand interactions. nih.gov The presence or absence of ordered water molecules at the protein-ligand interface can also have unpredictable effects on binding entropy. For instance, the displacement of a water molecule does not invariably result in a favorable entropic change. nih.gov These experimental observations are critical for refining computational models to better predict the biological potency of new ligands.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Conformational Analysis and Torsional Dynamics of the Oxoheptanoic Acid Backbone

The oxoheptanoic acid backbone of 7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid is characterized by a significant degree of conformational flexibility. The seven-carbon chain, with its multiple single bonds, allows for a wide range of torsional angles, leading to numerous possible three-dimensional arrangements. The dynamics of this backbone are crucial for its interaction with biological targets, as it must adopt a specific conformation to fit into a binding site.

Influence of Hexyloxy Chain Length and Aryl Substitution on Molecular Recognition

Modifications to the Alkoxy Chain and Their Impact on Bioactivity

The length of the alkoxy chain, in this case, a hexyloxy group, plays a significant role in the bioactivity of the molecule. The six-carbon chain contributes to the lipophilicity of the compound, which can influence its ability to cross cell membranes and interact with hydrophobic pockets in proteins.

| Alkoxy Chain Length | Predicted Impact on Lipophilicity | Potential Effect on Bioactivity |

| Shorter than hexyl | Lower lipophilicity | May decrease binding to hydrophobic targets |

| Hexyl | Optimal lipophilicity for specific targets | Potentially enhanced bioactivity |

| Longer than hexyl | Higher lipophilicity | May lead to non-specific binding or reduced solubility |

Studies on analogous compounds have shown that there is often an optimal chain length for maximal biological activity. Chains that are too short may not provide sufficient hydrophobic interactions, while chains that are too long can introduce steric hindrance or lead to unfavorable binding modes.

Alterations to the Aromatic Moiety and Their Consequences on Biological Response

The substitution pattern on the aromatic ring is another critical factor influencing the biological response. The position and nature of the hexyloxy group on the phenyl ring determine the electronic distribution and the potential for specific interactions such as hydrogen bonding or pi-stacking.

| Substitution Pattern | Potential Interaction Type | Predicted Biological Consequence |

| Para-substitution (as in the target compound) | Directional hydrophobic and electronic interactions | Specific binding orientation and potentially higher affinity |

| Ortho- or Meta-substitution | Altered directionality of interactions | May lead to different binding modes or reduced activity |

| Introduction of other substituents | Can introduce hydrogen bond donors/acceptors or alter electronic properties | Could enhance or diminish bioactivity depending on the target |

Quantitative Structure-Activity Relationship (QSAR) studies on similar classes of compounds have demonstrated that even minor changes to the substituents on the aromatic ring can lead to significant changes in biological activity.

Role of the Carboxylic Acid Functionality in Molecular Interactions

The carboxylic acid group is a key pharmacophoric feature of this compound. At physiological pH, this group is typically deprotonated, forming a carboxylate anion. This negative charge is crucial for forming strong ionic interactions, or salt bridges, with positively charged residues like lysine (B10760008) or arginine in a protein's binding site.

Furthermore, the oxygen atoms of the carboxylic acid can act as hydrogen bond acceptors, forming hydrogen bonds with suitable donor groups on a biological target. The ability of the carboxylic acid to engage in both ionic and hydrogen bonding interactions makes it a powerful anchoring group for molecular recognition.

Stereochemical Considerations and Their Importance in Molecular Function

While this compound itself does not possess a chiral center, the introduction of stereocenters, for instance, by substitution on the heptanoic acid chain, would have significant implications for its molecular function. Biological systems are inherently chiral, and as such, stereoisomers of a molecule often exhibit different biological activities.

If a chiral version of this molecule were to be synthesized, it would be expected that one enantiomer would show higher affinity and/or efficacy for a specific biological target than the other. This is because the three-dimensional arrangement of atoms in one enantiomer would allow for a more complementary fit with the chiral binding site of the target molecule. This principle of stereoselectivity is a fundamental concept in pharmacology and drug design.

Advanced Research Applications and Future Directions for 7 4 Hexyloxyphenyl 7 Oxoheptanoic Acid

Utility as a Molecular Probe in Biochemical Pathways

While specific applications of 7-(4-hexyloxyphenyl)-7-oxoheptanoic acid as a molecular probe are not yet extensively documented, its structure suggests considerable potential in this domain. The lipophilic tail, consisting of the hexyloxyphenyl group, can facilitate interaction with and insertion into lipid bilayers and hydrophobic pockets of proteins. The terminal carboxylic acid provides a handle for conjugation to reporter molecules, such as fluorophores or biotin, enabling the tracking and visualization of its interactions within biological systems.

The aryl ketone moiety is a versatile functional group that can participate in various chemical reactions, making it a candidate for activity-based protein profiling. Researchers could explore its use to identify novel enzyme targets or to map the binding sites of proteins involved in lipid metabolism or signaling pathways where long-chain fatty acids and related molecules play a crucial role.

Development of Conjugates and Prodrugs for Enhanced Research Utility

The carboxylic acid and ketone functionalities of this compound are ideal for the development of conjugates and prodrugs to enhance its utility in research. The carboxylic acid can be readily coupled to other molecules, such as peptides, polymers, or nanoparticles, to create targeted delivery systems or multifunctional research tools.

For instance, conjugation to a cell-penetrating peptide could facilitate its entry into cells, allowing for the study of its intracellular targets. As a prodrug, the carboxylic acid could be esterified to mask its polarity, improving cell membrane permeability. Once inside the cell, endogenous esterases would cleave the ester, releasing the active compound. This approach would be invaluable for studying its effects on specific cellular processes with temporal and spatial control.

| Potential Conjugate/Prodrug | Research Application | Key Functional Group Involved |

| Fluorescent Dye Conjugate | Visualization of subcellular localization | Carboxylic Acid |

| Biotin Conjugate | Affinity-based purification of binding partners | Carboxylic Acid |

| Polyethylene Glycol (PEG) Conjugate | Improved solubility and pharmacokinetic properties | Carboxylic Acid |

| Ester Prodrug | Enhanced cell permeability | Carboxylic Acid |

| Ketone-derived Hydrazone Conjugate | pH-sensitive release of a payload | Ketone |

Integration into Multicomponent Systems for Synergistic Research Outcomes

The incorporation of aryl ketones into larger, multicomponent systems like covalent organic frameworks (COFs) has been shown to promote photoinduced electron transfer, highlighting a potential research avenue for this compound. nih.gov By integrating this molecule as a building block into such frameworks, it may be possible to create novel materials with tailored electronic and photophysical properties.

The long alkyl chain and the polar carboxylic acid head group also suggest its potential use in the formation of self-assembled monolayers or micelles. These organized structures could serve as nanoreactors or delivery vehicles, where the synergistic action of multiple components leads to emergent properties and functions. For example, co-assembly with other amphiphilic molecules could result in mixed micelles with tunable sizes and surface chemistries, useful for solubilizing hydrophobic drugs or catalyzing reactions at the lipid-water interface.

Potential in Materials Science Research (e.g., Liquid Crystal Systems with Alkoxy-Phenyl Moieties)

The alkoxy-phenyl moiety is a common feature in many liquid crystalline materials. researchgate.netnih.gov The combination of a rigid aromatic core and a flexible alkyl chain in this compound is characteristic of molecules that exhibit mesogenic behavior. The presence of the terminal carboxylic acid introduces the possibility of hydrogen bonding, which can play a crucial role in the formation and stabilization of liquid crystal phases.

Researchers can investigate the liquid crystalline properties of this compound and its derivatives. By varying the length of the alkoxy chain or the heptanoic acid chain, it may be possible to tune the transition temperatures and the type of liquid crystal phase (e.g., nematic, smectic). nih.govmdpi.com Such materials could find applications in displays, sensors, and smart windows. The ability to form hydrogen-bonded networks could also be exploited to create supramolecular liquid crystals with interesting and potentially useful properties.

| Structural Feature | Potential Contribution to Liquid Crystalline Properties |

| Alkoxy-phenyl group | Provides rigidity and promotes anisotropic packing |

| Hexyloxy chain | Contributes to the flexibility and influences phase transition temperatures |

| Heptanoic acid chain | Adds flexibility and can influence mesophase type |

| Carboxylic acid | Enables hydrogen bonding, potentially stabilizing liquid crystal phases |

Computational Chemistry in the Discovery and Optimization of Novel Derivatives

Computational chemistry offers powerful tools for accelerating the discovery and optimization of novel derivatives of this compound. Molecular dynamics simulations can be employed to predict the phase behavior of this compound and its analogues in liquid crystal systems, providing insights into the molecular organization and dynamics that govern their properties. nih.gov

Quantum mechanical calculations can be used to understand the electronic structure of the molecule and to predict its reactivity. This knowledge can guide the design of new derivatives with enhanced properties, such as improved thermal stability or specific electronic characteristics. Virtual screening of compound libraries based on the this compound scaffold could identify promising candidates for specific applications, such as enzyme inhibitors or materials with desired optical properties, thereby reducing the time and cost associated with experimental screening.

Exploration of New Methodologies for Derivatization and Functionalization

The chemical structure of this compound provides multiple sites for derivatization and functionalization. The carboxylic acid can be converted into a wide range of functional groups, including esters, amides, and acid chlorides, providing access to a diverse library of compounds. The aryl ketone can undergo reactions such as reduction, oxidation, and addition, further expanding the chemical space that can be explored. nih.govresearchgate.net

Recent advances in synthetic methodology, such as transition metal-catalyzed cross-coupling reactions, could be applied to modify the aromatic ring, introducing substituents that can fine-tune the electronic and steric properties of the molecule. researchgate.net The development of novel synthetic routes to access this compound and its derivatives will be crucial for advancing its research applications. A patent for the synthesis of a related compound, 7-chloro-2-oxoheptanoic acid, suggests potential synthetic strategies that could be adapted. google.com

Long-Term Research Perspectives and Unexplored Areas of Application for this compound

The long-term research perspectives for this compound are vast and interdisciplinary. In biochemistry, its potential as a molecular probe for studying lipid-protein interactions and enzyme activity remains largely untapped. In medicinal chemistry, it could serve as a starting point for the development of new therapeutic agents, leveraging the established pharmacological significance of aryl ketones. researchgate.net

In materials science, the exploration of its liquid crystalline properties and its incorporation into multicomponent systems could lead to the development of novel functional materials. Unexplored areas of application may include its use in sensor technology, where changes in its environment could be transduced into a measurable signal, or in the development of new drug delivery systems. The continued investigation of this versatile molecule is likely to yield exciting and valuable scientific discoveries.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 7-(4-Hexyloxyphenyl)-7-oxoheptanoic acid, and how do they influence its handling in laboratory settings?

- Answer : The compound is a solid with limited water solubility, similar to its structural analogs like 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid (melting point: 122–124°C) . Its hexyloxy group enhances lipophilicity, necessitating organic solvents (e.g., DMSO, ethanol) for dissolution. Storage recommendations include airtight containers in dry, ventilated environments to prevent hydrolysis or oxidation . Researchers should prioritize inert atmospheres (e.g., nitrogen) during synthesis or storage to preserve its ketone and carboxylic acid functionalities .

Q. What synthetic strategies are commonly employed to prepare this compound, and what are the critical reaction parameters?

- Answer : The compound is synthesized via Friedel-Crafts acylation or nucleophilic substitution, leveraging its hexyloxyphenyl group for regioselective functionalization. Key steps include:

- Step 1 : Alkylation of 4-hexyloxyphenol with a bromoheptanoic acid derivative under basic conditions.

- Step 2 : Oxidation of the intermediate heptanoic acid precursor to introduce the 7-oxo group using Jones reagent or pyridinium chlorochromate (PCC) .

Critical parameters: Temperature control (<40°C) to avoid side reactions and pH monitoring during carboxylate stabilization .

Q. Which analytical methods are most reliable for characterizing purity and structural integrity?

- Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~250–280 nm) is recommended for assessing purity (>98%), while nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural features like the hexyloxy chain and ketone group . Mass spectrometry (MS) validates molecular weight (theoretical: ~320–340 g/mol) . For quantification, gas chromatography (GC) coupled with mass spectrometry is suitable for volatile derivatives .

Advanced Research Questions

Q. How can researchers optimize the compound’s solubility and stability for in vitro pharmacological assays?

- Answer : Solubility challenges arise from its hydrophobic hexyloxy chain. Strategies include:

- Micellar Systems : Use non-ionic surfactants (e.g., Tween-80) at concentrations below critical micelle levels to avoid cytotoxicity .

- Co-solvents : Ethanol or PEG-400 in aqueous buffers (≤5% v/v) to enhance dissolution without destabilizing biological membranes .

Stability studies under physiological pH (7.4) and temperature (37°C) should monitor degradation via HPLC, with antioxidants (e.g., BHT) added to prevent ketone oxidation .

Q. What mechanistic hypotheses explain the compound’s potential antihypertensive activity, and how can they be validated experimentally?

- Answer : Structural analogs (e.g., 7-(4-Methoxyphenyl)-4,7-dioxoheptanoic acid) exhibit angiotensin-converting enzyme (ACE) inhibition . Proposed mechanisms:

- Hypothesis 1 : The ketone group chelates zinc ions in ACE’s active site, disrupting substrate binding.

- Hypothesis 2 : The hexyloxyphenyl moiety enhances membrane permeability, targeting intracellular renin-angiotensin pathways.

Validation : - In vitro ACE inhibition assays using synthetic substrates (e.g., HHL) .

- Molecular docking simulations to assess binding affinity to ACE (PDB: 1O8A) .

- Knockout models (e.g., ACE-null mice) to isolate compound-specific effects .

Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo studies?

- Answer : Discrepancies may arise from pharmacokinetic factors (e.g., metabolic instability) or off-target effects. Methodological solutions:

- Pharmacokinetic Profiling : LC-MS/MS to quantify systemic exposure and metabolite formation .

- Tissue Distribution Studies : Radiolabeled compound (¹⁴C) to track accumulation in target organs .

- Dose-Response Refinement : Adjust in vivo doses based on in vitro IC₅₀ values, accounting for plasma protein binding .

Q. What experimental designs are optimal for evaluating the compound’s role as a synthetic intermediate in chiral molecule synthesis?

- Answer : The compound’s carboxylic acid and ketone groups enable asymmetric catalysis. Recommended approaches:

- Chiral Resolution : Use enantioselective HPLC with polysaccharide columns (e.g., Chiralpak AD-H) .

- Stereoselective Functionalization : Employ organocatalysts (e.g., proline derivatives) for Michael additions to the α,β-unsaturated ketone .

- Kinetic Studies : Monitor reaction progress via ¹H NMR to optimize enantiomeric excess (ee >90%) .

Methodological Considerations

Q. What precautions are critical when handling this compound in high-temperature reactions?

- Answer : The compound’s thermal instability above 100°C necessitates:

- Reaction Monitoring : Real-time FTIR to detect ketone degradation (loss of C=O peak at ~1700 cm⁻¹) .

- Inert Conditions : Schlenk line techniques under argon to prevent oxidation .

- Waste Management : Neutralization of acidic byproducts with bicarbonate before disposal .

Q. How can computational chemistry tools enhance the design of derivatives with improved bioactivity?

- Answer :

- QSAR Modeling : Correlate hexyloxy chain length/substitution patterns with ACE inhibition using descriptors like logP and polar surface area .

- Density Functional Theory (DFT) : Optimize transition states for nucleophilic attacks on the ketone group .

- ADMET Prediction : Software like SwissADME to forecast bioavailability and toxicity of novel analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。